molecular formula C14H21ClN4O2 B13098394 (S)-tert-butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate

(S)-tert-butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate

Cat. No.: B13098394
M. Wt: 312.79 g/mol
InChI Key: IXZHFYGAWONORV-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a chloropyrimidine moiety, and a tert-butyl ester group. The stereochemistry of the compound is specified by the (S)-configuration, indicating its chiral nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chloropyrimidine Moiety: The chloropyrimidine group is introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with a chlorinating agent.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyrimidine moiety can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

(S)-tert-butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    ®-tert-butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate: The enantiomer of the compound with the opposite stereochemistry.

    tert-butyl 3-((4-bromopyrimidin-2-yl)amino)piperidine-1-carboxylate: A similar compound with a bromine atom instead of chlorine.

    tert-butyl 3-((4-fluoropyrimidin-2-yl)amino)piperidine-1-carboxylate: A similar compound with a fluorine atom instead of chlorine.

Uniqueness

(S)-tert-butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the chloropyrimidine moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

(S)-tert-butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate is a synthetic compound notable for its complex structure and potential biological activities. The molecular formula is C14H21ClN4O2, with a molecular weight of 312.79 g/mol. This compound features a piperidine ring substituted with a tert-butyl group and a chloropyrimidine moiety, which are significant for its pharmacological properties.

Structural Characteristics

The compound's chiral center at the piperidine ring allows for stereochemical diversity, potentially influencing its interaction with biological targets. The presence of the chloropyrimidine group suggests interactions with various biological systems, particularly in medicinal chemistry.

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological activities, including:

  • Anticancer Activity : The chloropyrimidine moiety is associated with various anticancer properties. Compounds containing similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in tumor cells.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor in various biochemical pathways. For instance, studies on related pyrimidine derivatives have demonstrated their role in inhibiting protein kinases, which are crucial in cancer progression.

The mechanism of action for this compound likely involves:

  • Binding to Protein Targets : The chloropyrimidine group may bind to specific receptors or enzymes, modulating their activity.
  • Influencing Cellular Pathways : By inhibiting or activating certain pathways, this compound could affect cell proliferation, migration, and apoptosis.

Synthesis and Biological Testing

Research has focused on synthesizing this compound through various chemical routes. These include:

  • Formation of the Piperidine Ring : Utilizing cyclization reactions with appropriate precursors.
  • Introduction of the Chloropyrimidine Moiety : Achieved through nucleophilic substitution reactions involving chloropyrimidine derivatives.
  • Attachment of the Tert-butyl Group : Typically performed via carbamate formation reactions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits cancer cell growth and induces apoptosis,
Enzyme InhibitionPotential inhibitor of protein kinases involved in cancer pathways ,
CNS ActivitySimilar compounds show anxiolytic effects

Experimental Validation

Experimental studies have validated the biological activity predictions for this compound. For instance, a study on related pyrimidine derivatives demonstrated significant inhibition of cell proliferation in A431 vulvar epidermal carcinoma cell lines, suggesting that this compound may exhibit similar effects ( ).

Properties

Molecular Formula

C14H21ClN4O2

Molecular Weight

312.79 g/mol

IUPAC Name

tert-butyl (3S)-3-[(4-chloropyrimidin-2-yl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-8-4-5-10(9-19)17-12-16-7-6-11(15)18-12/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,17,18)/t10-/m0/s1

InChI Key

IXZHFYGAWONORV-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC2=NC=CC(=N2)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC=CC(=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.